N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant findings from various studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions. The compound's structure suggests that it may exhibit significant pharmacological properties due to the presence of thiazole and pyrimidine moieties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, which include compounds similar to this compound. For instance:
- Study Findings : A series of thiazole-based compounds were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives exhibited significant antibacterial activity at concentrations as low as 10 μg/mL .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6(c) | E. coli | 100 μg/mL |
9(c) | S. aureus | 100 μg/mL |
7(b) | P. aeruginosa | 100 μg/mL |
Antioxidant Activity
In addition to antibacterial properties, compounds with similar structures have also demonstrated antioxidant activity. The antioxidant capacity was evaluated using various assays, indicating that certain derivatives could scavenge free radicals effectively:
- Activity Evaluation : Compounds were tested for their ability to reduce oxidative stress in cellular models. Results indicated that some thiazole derivatives showed promising antioxidant activity at concentrations around 10 μg/mL .
Structure–Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Thiazole Ring : The presence of the thiazole ring is crucial for its interaction with biological targets.
- Pyrimidine Moiety : This contributes to the compound's ability to inhibit specific enzymes or receptors.
- Methoxy Substituent : The methoxy group enhances lipophilicity and may improve membrane permeability.
Case Studies and Research Findings
Several research efforts have focused on the biological implications of similar compounds:
- Anticancer Activity : A study on methoxybenzoyl-thiazole derivatives revealed enhanced antiproliferative effects against melanoma and prostate cancer cells compared to their parent compounds . The mechanism involved inhibition of tubulin polymerization.
- Antimicrobial Studies : Research indicated that thiazole derivatives could serve as effective antimicrobial agents against resistant strains of bacteria . The structural modifications in these compounds significantly impacted their biological activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-26-13-4-2-12(3-5-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-6-8-27-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINRLUSXRRPBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.